molecular formula C9H9Cl B1597684 3-(3-Chlorophenyl)-1-propene CAS No. 3840-17-3

3-(3-Chlorophenyl)-1-propene

Cat. No.: B1597684
CAS No.: 3840-17-3
M. Wt: 152.62 g/mol
InChI Key: UYLHDGQKBPNWQI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-propene is a synthetic compound. It is a derivative of propene where one of the hydrogen atoms in propene is replaced by a 3-chlorophenyl group .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods. One such method includes the phenylation of 3′-chloropropiophenone . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using computational approaches. The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, it can undergo protodeboronation of 1°, 2°, and 3° alkyl boronic esters . It can also participate in the synthesis of piperazine derivatives .

Scientific Research Applications

Catalyst-transfer Polycondensation

A study by Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of chain-growth polymerization leading to well-defined poly(3-hexylthiophene) with low polydispersity, demonstrating how nickel catalysts can be used to control polymerization processes. This research provides insight into the synthesis of polymers with specific end-group functionalities, which could have applications in creating materials with tailored properties for electronics or photovoltaics (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Ethene/Propene Copolymerization

Galimberti et al. (1998) reported on the copolymerization of ethene and propene using a metallocene-based catalytic system, leading to the preparation of copolymers with a broad range of chemical compositions. This work highlights the potential for creating new materials with diverse applications ranging from packaging to automotive parts, due to the ability to finely tune the properties of the copolymers produced (Galimberti, Piemontesi, Fusco, Camurati, & Destro, 1998).

Selective Oxidative Dehydrogenation of Propane to Propene

Research by Grant et al. (2016) demonstrated that boron nitride, a material often considered unreactive, can catalyze the selective oxidative dehydrogenation of propane to propene with high selectivity. This discovery opens new avenues for the production of propene, a valuable feedstock for the chemical industry, from propane, a more readily available and less expensive starting material (Grant, Carrero, Goeltl, Venegas, Mueller, Burt, Specht, McDermott, Chieregato, & Hermans, 2016).

Molecular Structure and Antimicrobial Activity

Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, and Vanasundari (2021) explored the molecular structure, spectroscopic, and antimicrobial activity of a compound related to 3-(3-Chlorophenyl)-1-propene. Their work underscores the potential biomedical applications of such compounds, including their use in developing new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Mechanism of Action

Target of Action

The primary target of 3-(3-Chlorophenyl)-1-propene, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the mitochondrial membrane . It acts as a protonophore , altering the permeability of the mitochondrial inner membrane to protons .

Mode of Action

CCCP interacts with its target, the mitochondrial membrane, by causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This chemical essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The primary biochemical pathway affected by CCCP is the oxidative phosphorylation pathway . By uncoupling the proton gradient, CCCP disrupts the normal activity of electron carriers in the electron transport chain, which is a crucial part of the oxidative phosphorylation pathway .

Pharmacokinetics

It is known that the compound is administered intraperitoneally in experimental settings

Result of Action

The action of CCCP results in the gradual destruction of living cells and death of the organism . This is due to the disruption of the proton gradient, which reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production . This can lead to cell death as ATP is crucial for many cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chemical agents like Isopropyl-N(3-chlorophenyl) carbamate (CIPC) are less effective, especially in tropical climates . Furthermore, the EU and UK banned the use of CIPC in 2019, citing concerns related to its toxicity . Therefore, the environmental context, including regulatory and climatic factors, can significantly impact the action of this compound.

Properties

IUPAC Name

1-chloro-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLHDGQKBPNWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374049
Record name 1-allyl-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3840-17-3
Record name 1-allyl-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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